molecular formula C9H15NO2 B12319579 (R)-2-Amino-4-pentynoic acid t-Butyl ester

(R)-2-Amino-4-pentynoic acid t-Butyl ester

Cat. No.: B12319579
M. Wt: 169.22 g/mol
InChI Key: SCWSRJDAGCBOBP-UHFFFAOYSA-N
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Description

®-2-Amino-4-pentynoic acid t-Butyl ester is a compound of interest in organic chemistry due to its unique structure and potential applications. This compound is an amino acid derivative with a t-butyl ester protecting group, which makes it useful in various synthetic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of ®-2-Amino-4-pentynoic acid t-Butyl ester typically involves the esterification of the corresponding amino acid. One common method involves the use of t-butanol and anhydrous magnesium sulfate, with boron trifluoride etherate as a catalyst . This method is efficient and yields the desired ester in good quantities. Another method involves the use of isobutene and mineral acids, although this requires careful handling due to the flammability of isobutene .

Industrial Production Methods

In an industrial setting, the production of t-butyl esters of amino acids often employs similar methods but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-4-pentynoic acid t-Butyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions include the corresponding carboxylic acids, alcohols, amides, and peptides, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism by which ®-2-Amino-4-pentynoic acid t-Butyl ester exerts its effects depends on its specific application. In biological systems, it can act as a substrate or inhibitor for various enzymes, interacting with active sites and altering enzyme activity . The molecular targets and pathways involved vary depending on the specific enzyme and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-Amino-4-pentynoic acid t-Butyl ester is unique due to its specific combination of an amino acid backbone with a t-butyl ester protecting group. This combination provides stability and reactivity that are advantageous in various synthetic and research applications.

Properties

IUPAC Name

tert-butyl 2-aminopent-4-ynoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-5-6-7(10)8(11)12-9(2,3)4/h1,7H,6,10H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCWSRJDAGCBOBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CC#C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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